(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may include:
Protection of Amino Groups: Using benzyloxycarbonyl (Cbz) as a protecting group.
Peptide Bond Formation: Coupling reactions between amino acids using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removal of the Cbz group under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the benzyloxycarbonyl group.
Reduction: Hydrogenation to remove protecting groups.
Substitution: Nucleophilic substitution reactions at the amide or ester functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation would yield the deprotected amino acid, while nucleophilic substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the field of peptide chemistry.
Biology
In biological research, it can be used to study protein interactions and enzyme mechanisms due to its peptide-like structure.
Medicine
Pharmaceutical research utilizes this compound in the development of peptide-based drugs and as a model compound for studying drug metabolism and pharmacokinetics.
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural peptides, enabling it to bind to active sites and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid
- (2S,3S)-2-[(2S)-2-{[(methoxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid
Uniqueness
The uniqueness of (2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid lies in its specific protecting group (benzyloxycarbonyl), which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in synthetic applications where selective deprotection is required.
Properties
IUPAC Name |
3-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-3-16(2)20(22(27)28)25-21(26)19(14-17-10-6-4-7-11-17)24-23(29)30-15-18-12-8-5-9-13-18/h4-13,16,19-20H,3,14-15H2,1-2H3,(H,24,29)(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHIOOBWQJBUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.